molecular formula C25H27N3O5 B2403667 N-(3-methoxyphenyl)-2-((4-oxo-6-((4-phenylpiperazin-1-yl)methyl)-4H-pyran-3-yl)oxy)acetamide CAS No. 898456-20-7

N-(3-methoxyphenyl)-2-((4-oxo-6-((4-phenylpiperazin-1-yl)methyl)-4H-pyran-3-yl)oxy)acetamide

Cat. No.: B2403667
CAS No.: 898456-20-7
M. Wt: 449.507
InChI Key: WLFHXGBOGHDKBS-UHFFFAOYSA-N
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Description

N-(3-methoxyphenyl)-2-((4-oxo-6-((4-phenylpiperazin-1-yl)methyl)-4H-pyran-3-yl)oxy)acetamide is a synthetic small molecule with the CAS registry number 898456-20-7 and a molecular formula of C25H27N3O5 . This acetamide derivative features a 4H-pyran-4-one core structure, which is of significant interest in medicinal chemistry. Compounds based on the 4H-pyran-4-one scaffold, and the structurally related coumarin nucleus, have been extensively studied for their broad biological activities, particularly as potent antibacterial agents . The structure of this compound integrates a phenylpiperazine moiety, a common pharmacophore in neuropharmacology, and a 3-methoxyphenyl group, suggesting potential for diverse receptor interactions. Its molecular weight is approximately 449.50 g/mol . This chemical is offered with a guaranteed purity of 90% or higher and is available in various quantities to support laboratory-scale research, from 2mg to 75mg . It is intended for use in biochemical research, screening assays, and investigative pharmacology. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(3-methoxyphenyl)-2-[4-oxo-6-[(4-phenylpiperazin-1-yl)methyl]pyran-3-yl]oxyacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N3O5/c1-31-21-9-5-6-19(14-21)26-25(30)18-33-24-17-32-22(15-23(24)29)16-27-10-12-28(13-11-27)20-7-3-2-4-8-20/h2-9,14-15,17H,10-13,16,18H2,1H3,(H,26,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLFHXGBOGHDKBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)COC2=COC(=CC2=O)CN3CCN(CC3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-methoxyphenyl)-2-((4-oxo-6-((4-phenylpiperazin-1-yl)methyl)-4H-pyran-3-yl)oxy)acetamide, also referred to by its CAS number 898440-89-6, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Structure and Composition

The molecular formula of this compound is C25H27N3O5C_{25}H_{27}N_{3}O_{5}, with a molecular weight of approximately 449.5 g/mol. The compound features a complex structure that includes a methoxyphenyl group, a piperazine moiety, and a pyran ring.

Molecular Structure

The structural representation can be summarized as follows:

ComponentDescription
Methoxy Group Present on the phenyl ring
Piperazine Ring Substituted with a phenyl group
Pyran Ring Contains an oxo group

This compound exhibits various biological activities primarily through the following mechanisms:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation in neurodegenerative diseases like Alzheimer's.
  • Antioxidant Activity : It may also possess antioxidant properties, helping to mitigate oxidative stress in cells.
  • Anti-inflammatory Effects : Preliminary studies suggest that it could reduce inflammation, which is beneficial in conditions such as arthritis and cardiovascular diseases.

In Vitro Studies

Recent studies have demonstrated that this compound exhibits significant AChE inhibitory activity with an IC50 value indicative of its potency compared to standard drugs. For instance, compounds structurally similar to this one have shown IC50 values ranging from 0.3 nM to 1.2 μM for AChE inhibition .

In Vivo Studies

In animal models, the compound has been tested for its effects on cognitive function and memory retention. Results indicate improvements in memory tasks, suggesting potential applications in treating cognitive decline associated with aging or neurodegenerative diseases.

Alzheimer's Disease Research

A study focusing on the synthesis and evaluation of AChE inhibitors included this compound as one of the key compounds. The findings highlighted its effectiveness in improving cognitive function in mouse models of Alzheimer's disease .

Anti-inflammatory Applications

Another research effort evaluated the anti-inflammatory properties of compounds related to N-(3-methoxyphenyl)-2-(...) through various assays measuring cytokine levels and inflammatory markers in cell cultures. The results indicated a significant reduction in pro-inflammatory cytokines, supporting its potential therapeutic use in inflammatory conditions .

Q & A

Q. What are the typical synthetic routes for preparing N-(3-methoxyphenyl)-2-((4-oxo-6-((4-phenylpiperazin-1-yl)methyl)-4H-pyran-3-yl)oxy)acetamide?

  • Methodological Answer : The synthesis often involves multi-step reactions:

Substitution reactions under alkaline conditions to introduce methoxy and phenylpiperazine groups (e.g., replacing halogens or nitro groups with nucleophiles like 4-phenylpiperazine) .

Reduction steps (e.g., nitro to amine using iron powder under acidic conditions) followed by condensation with cyanoacetic acid derivatives to form acetamide linkages .

Protection/deprotection strategies for reactive groups (e.g., tert-butyldimethylsilyl for hydroxyl protection) to prevent side reactions .
Key intermediates should be purified via column chromatography or crystallization, with yields monitored at each stage .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :
  • X-ray crystallography : For definitive structural confirmation, particularly to resolve stereochemistry of the pyran and piperazine moieties. SHELX programs (e.g., SHELXL) are widely used for refinement .
  • NMR spectroscopy : ¹H/¹³C NMR to verify methoxyphenyl, acetamide, and pyran ring environments. DEPT-135 can distinguish CH₂/CH₃ groups in the phenylpiperazine chain .
  • Mass spectrometry (HRMS) : To confirm molecular weight (e.g., observed m/z vs. calculated for C₂₉H₃₀N₃O₅) and detect fragmentation patterns .

Q. What safety protocols are essential when handling this compound?

  • Methodological Answer :
  • Personal protective equipment (PPE) : Gloves, lab coats, and goggles to avoid skin/eye contact, as similar acetamides show acute toxicity and irritancy .
  • Ventilation : Use fume hoods to prevent inhalation of dust/aerosols, especially during synthesis steps involving volatile reagents (e.g., cyanoacetic acid) .
  • Waste disposal : Neutralize acidic/byproduct streams before disposal to comply with environmental regulations .

Advanced Research Questions

Q. How can researchers optimize low yields in the final condensation step?

  • Methodological Answer :
  • Reaction monitoring : Use TLC or in-situ IR to track intermediate formation and identify side products (e.g., hydrolysis of the cyano group) .
  • Catalyst screening : Test Lewis acids (e.g., ZnCl₂) or coupling agents (DCC/DMAP) to enhance acetamide bond formation .
  • Solvent optimization : Polar aprotic solvents (DMF, DMSO) may improve solubility of the methoxyphenyl and pyran intermediates .

Q. How can computational modeling predict the compound’s biological targets?

  • Methodological Answer :
  • Molecular docking : Use software like AutoDock Vina to simulate binding to receptors (e.g., serotonin or dopamine receptors due to the phenylpiperazine moiety) .
  • QSAR studies : Correlate structural features (e.g., logP of ~3.2 for the acetamide group) with activity data from analogs to prioritize synthesis targets .
  • MD simulations : Assess stability of ligand-receptor complexes over 100+ ns trajectories to validate binding modes .

Q. How to resolve contradictions in biological activity data across studies?

  • Methodological Answer :
  • Assay standardization : Control variables like cell line passage number, solvent (DMSO concentration ≤0.1%), and incubation time .
  • Metabolic stability tests : Use liver microsomes to check if discrepancies arise from differential CYP450 metabolism .
  • Orthogonal assays : Confirm cytotoxicity (e.g., MTT assay) alongside target-specific assays (e.g., kinase inhibition) to rule off-target effects .

Q. What strategies can improve crystallinity for X-ray analysis?

  • Methodological Answer :
  • Co-crystallization : Add co-formers (e.g., succinic acid) to enhance lattice packing via hydrogen bonding .
  • Temperature gradients : Slow cooling from saturated solutions in ethanol/water mixtures to promote crystal growth .
  • Polymorph screening : Test solvents with varying polarity (hexane to methanol) to isolate stable crystalline forms .

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